molecular formula C27H31N5O3S B4309361 ETHYL 4-(BUTYL{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE

ETHYL 4-(BUTYL{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE

Cat. No.: B4309361
M. Wt: 505.6 g/mol
InChI Key: SJTMVQLAKSNRIH-UHFFFAOYSA-N
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Description

Ethyl 4-(butyl{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoate is a complex organic compound that belongs to the class of triazinoindole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(BUTYL{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(butyl{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 4-(butyl{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(BUTYL{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. It is known to bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(butyl{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 4-[butyl-[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3S/c1-4-7-17-31(20-14-12-19(13-15-20)26(34)35-6-3)23(33)18-36-27-28-25-24(29-30-27)21-10-8-9-11-22(21)32(25)16-5-2/h8-15H,4-7,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTMVQLAKSNRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=C(C=C1)C(=O)OCC)C(=O)CSC2=NC3=C(C4=CC=CC=C4N3CCC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(BUTYL{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(BUTYL{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(BUTYL{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-(BUTYL{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(BUTYL{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-(BUTYL{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE

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